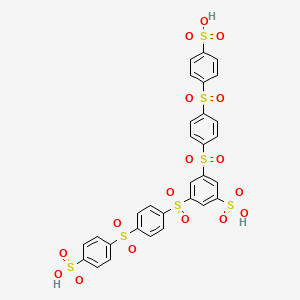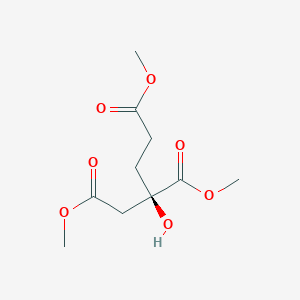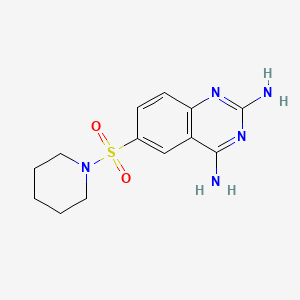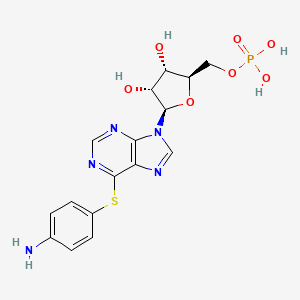![molecular formula C22H22N4O B12925883 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one CAS No. 88300-48-5](/img/structure/B12925883.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one is a heterocyclic compound that features a triazine ring fused with a piperidinone moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of the triazine ring, known for its stability and versatility, makes this compound a valuable candidate for further research and development.
Vorbereitungsmethoden
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one typically involves the reaction of p-tolyl-substituted triazine derivatives with piperidinone under specific conditions. One common method includes:
Starting Materials:
p-Tolyl-substituted triazine and piperidinone.Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles under appropriate conditions.
Major Products: The major products depend on the type of reaction and reagents used, often resulting in modified triazine or piperidinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-one can be compared with other triazine and piperidinone derivatives:
Similar Compounds: Examples include 1,3,5-triazine derivatives and other piperidinone-based compounds.
Uniqueness: The unique combination of the triazine and piperidinone moieties in this compound provides distinct chemical and biological properties, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
88300-48-5 |
|---|---|
Molekularformel |
C22H22N4O |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one |
InChI |
InChI=1S/C22H22N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
DEEJVIOMUWUQFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(=O)CC3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)



![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)


![(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12925817.png)
![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)

![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)


